molecular formula C14H19ClN4 B11847917 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride

2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride

Cat. No.: B11847917
M. Wt: 278.78 g/mol
InChI Key: RFPACEOQSGFBCY-UHFFFAOYSA-N
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Description

2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is a complex organic compound that features both imidazole and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride typically involves multi-step organic reactions. The starting materials often include 4-methyl-1H-imidazole and tetrahydroisoquinoline derivatives. The synthetic route may involve:

    Alkylation: The imidazole ring is alkylated using an appropriate alkylating agent.

    Reductive Amination: The tetrahydroisoquinoline derivative undergoes reductive amination to introduce the amine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydroisoquinoline moiety may interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
  • 1H-Imidazole-4-methanol, 5-methyl-
  • 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride

Uniqueness

2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is unique due to its dual-ring structure, which combines the properties of both imidazole and tetrahydroisoquinoline. This structural feature allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.

Properties

Molecular Formula

C14H19ClN4

Molecular Weight

278.78 g/mol

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-8-amine;hydrochloride

InChI

InChI=1S/C14H18N4.ClH/c1-10-14(17-9-16-10)8-18-6-5-11-3-2-4-13(15)12(11)7-18;/h2-4,9H,5-8,15H2,1H3,(H,16,17);1H

InChI Key

RFPACEOQSGFBCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2)C(=CC=C3)N.Cl

Origin of Product

United States

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